molecular formula C10H8O2 B095867 8-methyl-4H-chromen-4-one CAS No. 65017-39-2

8-methyl-4H-chromen-4-one

Cat. No.: B095867
CAS No.: 65017-39-2
M. Wt: 160.17 g/mol
InChI Key: DLBDWKDOHINUIM-UHFFFAOYSA-N
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Description

8-methyl-4H-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. The structure of this compound consists of a benzene ring fused to a pyran ring with a ketone group at the 4-position and a methyl group at the 8-position.

Mechanism of Action

Target of Action

8-Methyl-4H-chromen-4-one, also known as 8-METHYLCHROMEN-4-ONE or 4H-1-Benzopyran-4-one, 8-methyl-, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It’s known to interact with a variety of targets, including tumor necrosis factor-α (TNF-α) , acetylcholinesterase (AchE) , and SIRT2 . These targets play crucial roles in various biological processes such as inflammation, neurotransmission, and protein deacetylation .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, it inhibits TNF-α, a cytokine involved in systemic inflammation . It also acts as an AchE inhibitor, affecting neurotransmission . Furthermore, it’s suggested to increase the acetylation level of α-tubulin, indicating that SIRT2 could be a potential target in carcinoma cells .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. Its anti-inflammatory action can be attributed to the inhibition of the TNF-α pathway . By inhibiting AchE, it impacts the cholinergic pathway, which plays a key role in memory and learning . The potential interaction with SIRT2 suggests its involvement in pathways related to protein deacetylation .

Pharmacokinetics

Like other chromanone derivatives, it’s expected to have certain adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability

Result of Action

The compound exhibits a wide range of pharmacological activities, including anticancer , antidiabetic , antioxidant , antimicrobial , antiviral , antileishmanial , insecticidal , spasmolytic , analgesic , anti-inflammatory , anticoagulant , antidepressants , anticoronal and antitubercular activity . These effects are the result of its interaction with various targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used in reactions involving this compound can impact its efficacy . More research is needed to understand how other environmental factors might influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a mixture of 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde and a methylating agent can be refluxed in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: Lacks the methyl group at the 8-position.

    2-Methyl-4H-1-Benzopyran-4-one: Has a methyl group at the 2-position instead of the 8-position.

    4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-2-methyl-: Contains additional hydroxy and methyl groups.

Uniqueness

8-methyl-4H-chromen-4-one is unique due to the specific placement of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity compared to other benzopyran derivatives .

Properties

IUPAC Name

8-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBDWKDOHINUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494567
Record name 8-Methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65017-39-2
Record name 8-Methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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